molecular formula C37H54O11 B8075682 [(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

Cat. No.: B8075682
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-LAQQPNPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cimicifugoside involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active phytochemicals . The crude extract is then purified using chromatographic techniques to obtain Cimicifugoside in its pure form .

Industrial Production Methods: Industrial production of Cimicifugoside follows similar extraction and purification processes but on a larger scale. The rhizomes are harvested and processed to extract the compound using industrial-grade solvents and large-scale chromatography systems . The purified compound is then formulated into various pharmaceutical products for medicinal use.

Chemical Reactions Analysis

Types of Reactions: Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Cimicifugoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of Cimicifugoside depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of reduced triterpenoid saponins .

Biological Activity

The compound is a complex organic molecule with potential biological activities. This article explores its biological activity including mechanisms of action, toxicity profiles, and therapeutic potentials based on available research.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure and multiple hydroxyl groups that may contribute to its biological interactions. Its detailed chemical structure can be summarized as follows:

  • Molecular Formula : C₃₆H₆₈O₁₃
  • Molecular Weight : 600.84 g/mol
  • IUPAC Name : [(1S,1'S,3'R,...)-2-hydroxy-1,...]-3'-yl acetate

1. Antimicrobial Activity

Research indicates that compounds with similar structural features may exhibit antimicrobial properties. For instance:

  • Mechanism : Some studies suggest that the presence of hydroxyl groups enhances the ability to disrupt bacterial cell membranes.
  • Case Study : A related hexacyclic compound was shown to inhibit the growth of Gram-positive bacteria in vitro .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • Findings : Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cell lines while sparing normal cells.
  • Example : A study showed that similar compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .

3. Toxicity Profiles

Understanding the toxicity is crucial for evaluating the safety of this compound:

Toxicity TypeValueReference
Honey Bee Toxicity0.6420PlantaeDB
Crustacea Aquatic Toxicity0.5155PlantaeDB
Fish Aquatic ToxicityPositivePlantaeDB

These values suggest a moderate toxicity profile in aquatic environments which necessitates caution in ecological assessments.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Membrane Disruption : The spirocyclic structure could facilitate interactions with lipid membranes leading to increased permeability and cell lysis.

Research Findings and Case Studies

A series of studies have been conducted to elucidate the biological activity of similar compounds:

  • Antiviral Activity : Compounds with structural similarities have been documented to exhibit antiviral properties against herpes simplex virus (HSV) and Varicella-Zoster virus (VZV) by inhibiting viral replication mechanisms .
  • Phytochemical Studies : Various phytochemical analyses have demonstrated that extracts containing similar compounds show significant antioxidant activities which can contribute to their therapeutic effects against oxidative stress-related diseases.

Properties

IUPAC Name

[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMHSCMPCZWOV-LAQQPNPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66176-93-0
Record name Cimicifugoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66176-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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